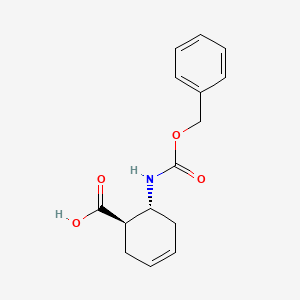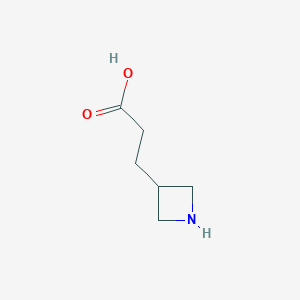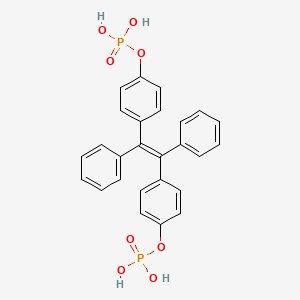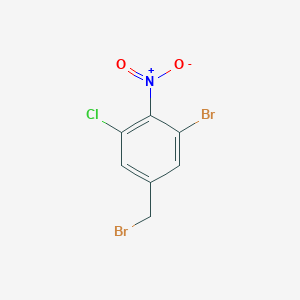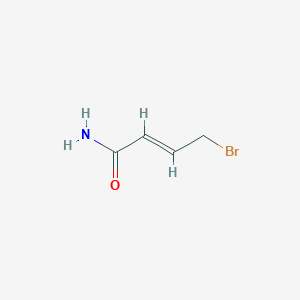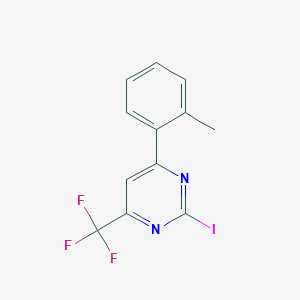
2-Iodo-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine typically involves the iodination of a pyrimidine precursor. The reaction conditions may include the use of iodine or iodinating agents in the presence of a catalyst. The specific steps and conditions can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale iodination reactions under controlled conditions to ensure consistency and quality. The use of automated reactors and continuous flow systems may be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could be used to modify the functional groups present in the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted pyrimidines with different functional groups.
Applications De Recherche Scientifique
2-Iodo-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine may have applications in several fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: May serve as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: Could be used in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Iodo-4-(trifluoromethyl)pyrimidine
- 2-Iodo-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine
- 2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine
Uniqueness
2-Iodo-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the iodine, o-tolyl, and trifluoromethyl groups on the pyrimidine ring. This unique structure may confer distinct chemical and physical properties, making it valuable for specific applications.
For precise and detailed information, consulting scientific literature, chemical databases, and research articles would be necessary
Propriétés
Formule moléculaire |
C12H8F3IN2 |
|---|---|
Poids moléculaire |
364.10 g/mol |
Nom IUPAC |
2-iodo-4-(2-methylphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H8F3IN2/c1-7-4-2-3-5-8(7)9-6-10(12(13,14)15)18-11(16)17-9/h2-6H,1H3 |
Clé InChI |
MATFIEOXNIRLAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC(=NC(=N2)I)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


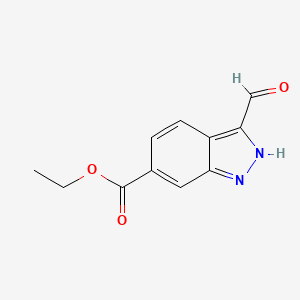
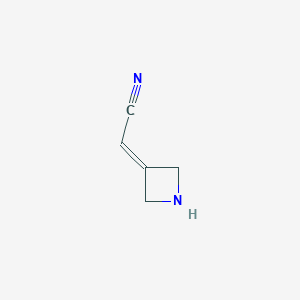
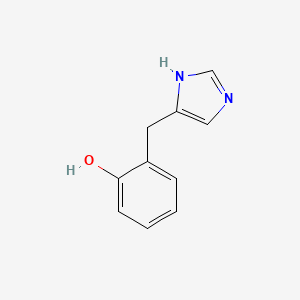
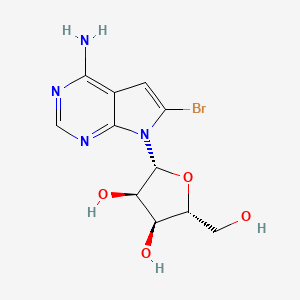
![4-Chloro-6-iodo-2-methylthieno[3,2-d]pyrimidine](/img/structure/B12819578.png)
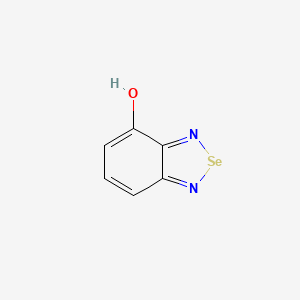
![cis-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12819583.png)
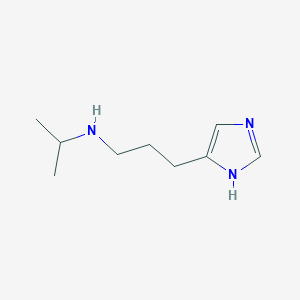
![cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B12819599.png)
